1-Hexylperylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

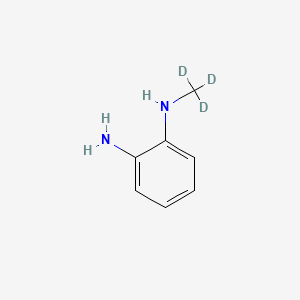

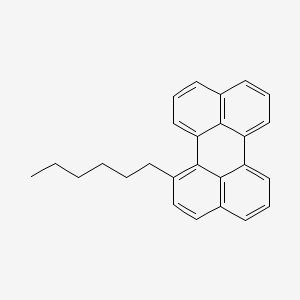

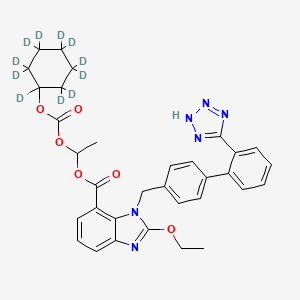

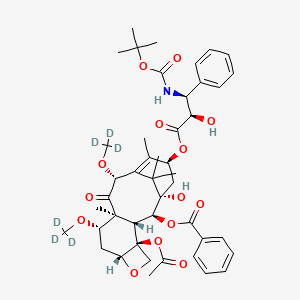

1-Hexylperylene is a derivative of perylene, which is a polycyclic aromatic hydrocarbon . It is used in various applications due to its unique properties .

Synthesis Analysis

The synthesis of 1-Hexylperylene involves coupling two 1-hexylperylene units together using the Scholl reaction . This reaction can produce different regioisomers due to the possibility of the reaction occurring on both short sides of perylene .

Molecular Structure Analysis

The molecular structure of 1-Hexylperylene can be analyzed using various techniques such as mass spectrometry and spectroscopy . These techniques can provide detailed information about the molecular weight, molecular formula, and the arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactions involving 1-Hexylperylene can be analyzed using various techniques. These reactions can involve changes in the physical state, form, or properties of the substance, but no change in its chemical composition .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hexylperylene include its density, color, hardness, melting point, boiling point, and electrical conductivity . These properties can be observed without changing the physical state of the matter .

Aplicaciones Científicas De Investigación

Energy Transfer Studies : A study by Schlichting et al. (1999) created a bichromophoric molecule using a functionalized dialkylperylene and a modified terrylenetetracarboxdiimide, joined by a hexanediyl spacer. This molecule is used for donor–acceptor energy transfer studies at the single-molecule level (Schlichting et al., 1999).

Polymerization Applications : Yuan et al. (2005) investigated the polymerization of ethylene and 1-hexene using a Ni(II)-α-diimine catalyst. They achieved high activity and produced branched polyethylene and polypropylene with a syndiotactic-rich microstructure (Yuan et al., 2005).

Nanoparticle Stabilization : Evangelisti et al. (2010) explored the stabilization of mesitylene/1-hexene solvated palladium nanoparticles using poly-(N-vinyl-2-pyrrolidone) for applications in catalytic reactions, including hydrogenation and Mizoroki–Heck C–C coupling (Evangelisti et al., 2010).

Environmental Applications : Research by Lin et al. (2015) focused on hexylene-bridged periodic mesoporous polysilsesquioxanes for the removal of organic contaminants from aqueous solutions, showing its potential in wastewater treatment (Lin et al., 2015).

Molecular Interactions : Gaido et al. (2000) investigated the interactions of methoxychlor metabolite and related compounds with estrogen and androgen receptors, which is relevant for understanding the mechanism of action of endocrine-active chemicals (Gaido et al., 2000).

Propiedades

IUPAC Name |

1-hexylperylene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24/c1-2-3-4-5-9-19-16-17-20-12-7-14-22-21-13-6-10-18-11-8-15-23(24(18)21)26(19)25(20)22/h6-8,10-17H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKZANGSIXEBBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20723704 |

Source

|

| Record name | 1-Hexylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexylperylene | |

CAS RN |

143076-98-6 |

Source

|

| Record name | 1-Hexylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)

![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)